molecular formula C11H6ClN3O2 B8546871 4-Chloro-9H-dipyrido[2,3-b;4',3'-d]pyrrole-6-carboxylic acid

4-Chloro-9H-dipyrido[2,3-b;4',3'-d]pyrrole-6-carboxylic acid

Cat. No. B8546871
M. Wt: 247.64 g/mol
InChI Key: ZSWBLEPFBRGQDG-UHFFFAOYSA-N
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Patent
US09440976B2

Procedure details

A mixture of 4-chloro-9H-dipyrido[2,3-b;4′,3′-d]pyrrole-6-carboxylic acid (390 mg, 1.57 mmol) in N-methylpyrrolidine (8 mL) was heated under reflux for 8 hours. The mixture was allowed to cool to ambient temperature. The compound was used as a solution in NMP for subsequent reactions. LCMS (Method B): RT=2.15 min, M+H+=204.
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[C:9]3[CH:11]=[C:12](C(O)=O)[N:13]=[CH:14][C:8]=3[NH:7][C:6]=2[N:5]=[CH:4][CH:3]=1>CN1CCCC1.CN1C(=O)CCC1>[Cl:1][C:2]1[C:10]2[C:9]3[CH:11]=[CH:12][N:13]=[CH:14][C:8]=3[NH:7][C:6]=2[N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
390 mg
Type
reactant
Smiles
ClC1=CC=NC=2NC3=C(C21)C=C(N=C3)C(=O)O
Name
Quantity
8 mL
Type
solvent
Smiles
CN1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h

Outcomes

Product
Name
Type
Smiles
ClC1=CC=NC=2NC3=C(C21)C=CN=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.